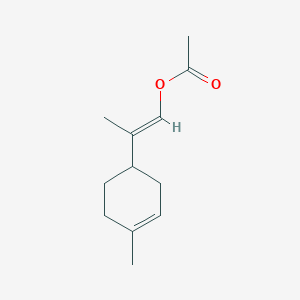

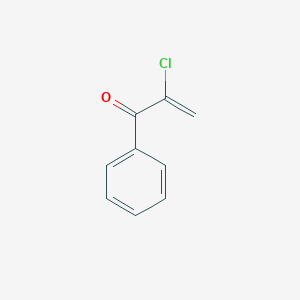

2-Chloro-1-phenylprop-2-EN-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-Chloroacrylophenone, also known as 2-chloro-1-phenylethanone, is a chemical compound with the molecular formula C8H7ClO. It is a white to gray crystalline solid with a pungent and irritating odor. This compound is primarily known for its use as a riot control agent, commonly referred to as tear gas or mace .

Métodos De Preparación

Alpha-Chloroacrylophenone can be synthesized through various methods. One common method involves the chlorination of acetophenone. This process can be carried out by passing chlorine gas into boiling acetophenone . Another method involves the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst . Industrial production methods often utilize microchannel chlorination reactions, which offer advantages such as high atom economy, fast reaction speed, environmental safety, and continuous production .

Análisis De Reacciones Químicas

Alpha-Chloroacrylophenone undergoes several types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form various products depending on the oxidizing agents used.

Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.

Common reagents used in these reactions include N-bromosuccinimide for bromination, pyridine hydrobromide perbromide for bromination, and various catalysts for oxidation and reduction reactions . Major products formed from these reactions include α-bromoacetophenone and other substituted acetophenones .

Aplicaciones Científicas De Investigación

Alpha-Chloroacrylophenone has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: It has been studied for its potential use in biological assays and as a reagent in biochemical research.

Medicine: It has been explored for its potential therapeutic applications, although its primary use remains in riot control.

Industry: It is used in the production of pharmaceuticals, pesticides, and other chemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-phenylprop-2-EN-1-one involves its ability to act as a strong mucous membrane irritant. It activates the lacrimal glands, causing excessive tearing and pain in the eyes. This compound also irritates the respiratory tract, leading to coughing and difficulty breathing . The molecular targets and pathways involved include the activation of sensory neurons and the release of inflammatory mediators.

Comparación Con Compuestos Similares

Alpha-Chloroacrylophenone can be compared with other similar compounds such as:

2-Chloroacetophenone:

2-Chlorobenzylidene Malononitrile (CS gas): A more potent lacrimator with less systemic toxicity compared to 2-Chloro-1-phenylprop-2-EN-1-one.

Dibenz[b,f]-1,4-oxazepine (CR gas): The most potent lacrimator with the least systemic toxicity.

Alpha-Chloroacrylophenone is unique due to its specific chemical structure and its historical use as a riot control agent. It is thermally stable and can be distilled at ambient conditions, making it distinct from other tear agents .

Propiedades

Número CAS |

19233-44-4 |

|---|---|

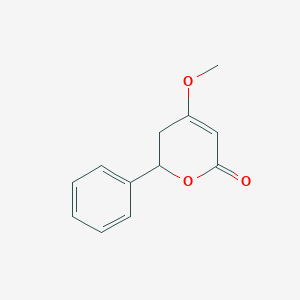

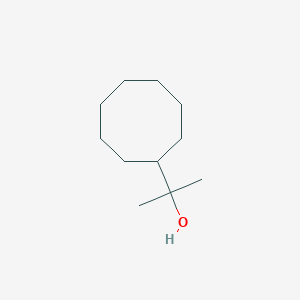

Fórmula molecular |

C9H7ClO |

Peso molecular |

166.6 g/mol |

Nombre IUPAC |

2-chloro-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C9H7ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H2 |

Clave InChI |

OXAKTNJXLVDKME-UHFFFAOYSA-N |

SMILES |

C=C(C(=O)C1=CC=CC=C1)Cl |

SMILES canónico |

C=C(C(=O)C1=CC=CC=C1)Cl |

Sinónimos |

2-Propen-1-one, 2-chloro-1-phenyl- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.